molecular formula C12H14N4 B3027712 N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine CAS No. 1365936-68-0

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine

Cat. No.: B3027712
CAS No.: 1365936-68-0
M. Wt: 214.27
InChI Key: XVTBSEBCNFXKGC-SECBINFHSA-N
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Description

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine is a chemical compound that has garnered significant attention due to its potential applications in scientific research. This compound is a member of the quinazoline family and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Anti-Inflammatory Applications

  • CCR4 Antagonists for Inflammation : N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine derivatives have been studied as potent CCR4 antagonists. One compound, resulting from the replacement of the pyrrolidine moiety with a 3-(hydroxymethyl)piperidine, demonstrated strong inhibition of human/mouse chemotaxis and showed anti-inflammatory activity in a murine model of acute dermatitis (Yokoyama et al., 2009).

Antimalarial Activity

  • Antimalarial Drug Lead : A variant of this compound, SSJ-717, was identified as a potent antimalarial drug lead. This discovery was part of a project synthesizing various 6,7-dimethoxyquinazoline-2,4-diamines and evaluating their antimalarial activity (Mizukawa et al., 2021).

Anticancer Applications

  • Dual-Targeted Anti-Cancer Agents : A study on 2-aryl-6-substituted quinazolinones, structurally similar to this compound, revealed their potential as dual-targeted anti-cancer agents. These compounds demonstrated inhibitory effects on tubulin polymerization and EGFR signaling, indicating their potential in cancer treatment (Hour et al., 2013).

Pharmacokinetic Studies

  • Pharmacokinetic Profile of EGFR Inhibitors : A pharmacokinetic study of ZCJ14, a novel EGFR inhibitor containing the pyrrolidin-1-yl-methyl moiety, revealed its favorable pharmacokinetic profile and potential as an anticancer agent (Zuo et al., 2020).

Synthesis Methods

  • Novel Synthesis Approaches : Research has also been conducted on the synthesis of this compound and related compounds. Innovative synthesis methods have been developed, such as a one-pot synthesis of quinazolin-4(3H)-ones under catalyst and solvent-free conditions (Kumar et al., 2015).

Mechanism of Action

Target of Action

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine, also known as ®-N-(Pyrrolidin-3-yl)quinazolin-4-amine, is a quinazolinone derivative . Quinazolinone derivatives have been found to exhibit a broad spectrum of antimicrobial activities . Specifically, this compound has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .

Mode of Action

The compound interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity, compromising bacterial cell adhesion . Additionally, it curtails the production of exopolysaccharides, which are major components of the matrix binding biofilm components together . It also impedes the twitching motility of Pseudomonas cells, a trait that augments the cells’ pathogenicity and invasion potential .

Biochemical Pathways

The compound affects the quorum sensing system of Pseudomonas aeruginosa, a key biochemical pathway involved in biofilm formation . By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms, which are protective structures that enhance their survival and resistance to antimicrobial agents .

Pharmacokinetics

The compound’s ability to inhibit biofilm formation at sub-mics suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in the inhibition of biofilm formation, decreased cell surface hydrophobicity, curtailed exopolysaccharide production, and impeded twitching motility . These effects compromise the bacteria’s ability to adhere to surfaces, form protective biofilms, and invade host tissues . As a result, the compound exhibits broad-spectrum antimicrobial activity and holds promise for the development of new anti-biofilm and quorum quenching agents .

Action Environment

The action of this compound is likely influenced by environmental factors such as the presence of other microbial species, the physical and chemical properties of the environment, and the presence of biofilm-inducing conditions . .

Safety and Hazards

The safety data sheet for “N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine” suggests that it should be handled with care. If inhaled or swallowed, or if it comes into contact with skin or eyes, medical advice should be sought. It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Quinazoline derivatives have been the focus of many research studies due to their diverse pharmacological activities. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

Biochemical Analysis

Biochemical Properties

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . The interaction between this compound and these enzymes is typically characterized by the formation of stable enzyme-inhibitor complexes, which can alter the activity of the enzymes and subsequently affect various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division. Additionally, this compound can induce apoptosis, or programmed cell death, in certain types of cells, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of target enzymes, preventing the enzymes from catalyzing their respective biochemical reactions . This inhibition can lead to a cascade of effects, including changes in gene expression and alterations in cellular metabolism. Furthermore, this compound can interact with DNA and RNA, affecting the transcription and translation processes that are essential for protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to liver and kidney tissues. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can alter its activity and toxicity . The primary enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which catalyze the oxidation of the compound, leading to the formation of various metabolites. These metabolites can have different biological activities and can contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific tissues. Additionally, this compound can bind to plasma proteins, which can affect its distribution and bioavailability. The localization of this compound within cells can influence its activity and effectiveness.

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with DNA and RNA. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, where it can affect cellular respiration and energy production.

Properties

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTBSEBCNFXKGC-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269524
Record name 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365936-68-0
Record name 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365936-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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